molecular formula C13H15NO2S B2686317 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid CAS No. 432530-64-8

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

Cat. No. B2686317
M. Wt: 249.33
InChI Key: SSTIILNDWFESFQ-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid” is likely to be an organic compound containing a pyrrole ring and a thiophene ring, both of which are heterocyclic compounds . The pyrrole ring is substituted with two methyl groups and the thiophene ring is substituted with two methyl groups and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and thiophene rings, followed by the introduction of the methyl and carboxylic acid substituents. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis . Thiophene rings can also be synthesized through several methods, including the Gewald Reaction .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrole ring and a thiophene ring connected by a two-carbon chain. The pyrrole ring would have two methyl substituents and the thiophene ring would have two methyl substituents and a carboxylic acid substituent .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the carboxylic acid group. The pyrrole ring is aromatic and can undergo electrophilic substitution reactions . The thiophene ring is also aromatic and can undergo similar reactions . The carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the carboxylic acid group. It would likely be a solid at room temperature . The presence of the carboxylic acid group would make it somewhat polar, and it might therefore have some solubility in polar solvents .

Scientific Research Applications

    Pharmaceutical Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

    Monoclonal Antibody Production

    • A compound similar to the one you mentioned, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production .
    • The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
    • The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

    Medicinal Chemistry

    • Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .
    • The novel dual inhibitor 234 was obtained by various SAR studies to exploit the difference in the p2 binding pocket of Bcl-2 and Mcl-1. This compound was more effective, having 10 fold lower IC 50 as compared to other synthesized compounds that enhanced the affinity to Mcl-1 as well as maintained the affinity to Bcl-2 .

    Monoclonal Antibody Production Improvement

    • A compound similar to the one you mentioned, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production .
    • The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
    • The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

    Medicinal Chemistry

    • Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .
    • The novel dual inhibitor 234 was obtained by various SAR studies to exploit the difference in the p2 binding pocket of Bcl-2 and Mcl-1. This compound was more effective, having 10 fold lower IC 50 as compared to other synthesized compounds that enhanced the affinity to Mcl-1 as well as maintained the affinity to Bcl-2 .

    Monoclonal Antibody Production Improvement

    • A compound similar to the one you mentioned, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production .
    • The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
    • The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-7-5-6-8(2)14(7)12-11(13(15)16)9(3)10(4)17-12/h5-6H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTIILNDWFESFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

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